3,5-diethyl-1H-pyrazole-1-acetic acid
Description
Properties
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-7-5-8(4-2)11(10-7)6-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCSXWBNESXZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Diethyl-1H-pyrazole Core
A typical synthetic approach to 3,5-diethyl-1H-pyrazole involves:
Step 1: Condensation of Diethyl Oxalate with Ethanol and Sodium Ethoxide
Diethyl oxalate is reacted with ethanol and sodium ethoxide to form an intermediate that sets the stage for pyrazole ring formation. The reaction is carried out under controlled temperature (below 15 °C) to maintain selectivity and yield.Step 2: Cyclization with Methylhydrazine
The intermediate is then reacted with methylhydrazine in a solvent such as dimethylformamide (DMF), under cooling conditions (5–15 °C) followed by heating (40–50 °C) to promote cyclization and formation of the pyrazole ring.
This methodology, while described for 1,3-dimethyl-1H-pyrazole derivatives, can be adapted for 3,5-diethyl substitution by using appropriate ethyl-containing precursors.
Introduction of the Acetic Acid Side Chain at N-1
The acetic acid moiety attached at the N-1 position of the pyrazole ring can be introduced via alkylation and subsequent functional group transformations:
Alkylation of Pyrazole Nitrogen
Starting from diethyl 1H-pyrazole-3,5-dicarboxylate, alkylation at the N-1 position is achieved by reacting with alkyl halides (e.g., iodomethane) in the presence of a base such as potassium carbonate (K2CO3) in acetone at elevated temperatures (~60 °C).Hydrolysis and Functional Group Modification
Following alkylation, selective hydrolysis of ester groups and further transformations (such as cyanation or conversion to acyl chlorides) are performed to yield intermediates like 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid, which can be converted to the acetic acid derivative.Amidation and Acidification Steps
The acyl chloride intermediates are reacted with ammonia or amines to form amides, followed by acidic workup to obtain the final acetic acid functional group attached to the pyrazole ring.
Representative Reaction Scheme and Conditions
| Step | Reaction Description | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate | K2CO3, iodomethane, acetone | 60 °C | Overnight | High | Base-mediated N-alkylation |
| 2 | Hydrolysis to monoester acid | KOH in methanol, 0 °C to 25 °C | 10 h | Moderate to High | Selective hydrolysis | |
| 3 | Conversion to acyl chloride | SOCl2, toluene, reflux | Until completion | - | High | Prepares reactive intermediate |
| 4 | Amidation with ammonia | NH3 in THF, 0–5 °C | 8 h | High | Forms amide intermediate | |
| 5 | Acidification and purification | HCl, extraction | Room temp | - | High purity product | Final conversion to acetic acid |
Data adapted and consolidated from patent CN105646355A
Alternative Synthetic Strategies
One-Pot Cyclocondensation and Oxidative Aromatization
Some literature reports a one-pot synthesis of trisubstituted pyrazoles via cyclocondensation of chalcones and arylhydrazines, followed by in situ oxidation without additional oxidants, achieving good yields (~82%). While this method is more common for aryl-substituted pyrazoles, adaptation for alkyl-substituted pyrazoles like 3,5-diethyl derivatives may be feasible.Use of Diethyl Oxalate and Hydrazine Derivatives
The use of diethyl oxalate as a key building block with controlled addition of hydrazine derivatives under low temperature conditions allows for the selective formation of pyrazole rings with desired substitution patterns.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-1H-pyrazole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the pyrazole ring, leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
Anti-Tumor Activity:
Recent studies have indicated that derivatives of 3,5-diethyl-1H-pyrazole-1-acetic acid exhibit promising anti-tumor properties. For instance, a one-pot synthesis method has been developed for new derivatives that showed significant cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapeutics .
Analgesic and Anti-inflammatory Properties:
Research has also explored the analgesic and anti-inflammatory effects of pyrazole derivatives. These compounds are believed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The effectiveness of these compounds in reducing pain and inflammation could lead to their incorporation into new pain management therapies.
Agricultural Applications
Herbicide and Fungicide:
this compound has been identified as a potential herbicide and fungicide. Its efficacy against various plant pathogens and weeds makes it a candidate for agricultural chemical formulations. Studies have shown that this compound can disrupt the growth of certain fungi and inhibit weed germination, providing an environmentally friendly alternative to traditional agrochemicals .
Insecticide Properties:
In addition to its herbicidal and fungicidal applications, this compound has demonstrated insecticidal properties. It can be used in pest control formulations, targeting specific insect species while minimizing harm to beneficial organisms.
Material Science Applications
Coatings and Paints:
The compound is also utilized in the formulation of coatings and paints due to its chemical stability and protective properties. It can enhance the durability and performance of coatings applied to various surfaces, making it valuable in industrial applications.
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal highlighted the synthesis of novel pyrazole derivatives from this compound, demonstrating significant anti-cancer activity against breast cancer cells. The research emphasized the compound's mechanism involving apoptosis induction in cancer cells .
Case Study 2: Agricultural Efficacy
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The results indicated a potential for integrating this compound into integrated pest management systems .
Mechanism of Action
The mechanism of action of 3,5-diethyl-1H-pyrazole-1-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The table below compares key structural and molecular features of 3,5-diethyl-1H-pyrazole-1-acetic acid with related compounds:
Key Observations:
Electron Effects : Difluoromethyl groups (226.13 g/mol compound) introduce electronegativity, which may influence hydrogen bonding and receptor affinity .
Functional Group Impact : The ester derivative (182.22 g/mol compound) demonstrates how modifying the acetic acid to an ethyl ester alters pharmacokinetics, likely improving bioavailability .
B. Structure-Activity Relationships (SAR)
- Bulkier Substituents : Ethyl groups (target compound) may enhance van der Waals interactions in hydrophobic binding pockets, as seen in ’s carboxamide derivative with tert-butyl groups .
- Electronegative Groups : Difluoromethyl substituents () could mimic polar functional groups in biological targets, improving binding specificity .
C. Crystallographic Studies
Biological Activity
3,5-Diethyl-1H-pyrazole-1-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring and acetic acid functional group. Its structure contributes to its interaction with various biological targets. The compound has been synthesized and evaluated for its potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, such as phosphodiesterase (PDE), which plays a crucial role in cellular signaling pathways .
- Receptor Interaction : The compound may interact with various receptors, influencing cellular responses and modulating physiological processes.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In animal models, it has been shown to reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .
| Study | Method | Findings |
|---|---|---|
| Burguete et al. | Carrageenan-induced edema model | Demonstrated significant reduction in edema |
| Chovatia et al. | In vitro testing | Effective against inflammation markers |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including E. coli and S. aureus.
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
Studies suggest that modifications to the pyrazole structure can enhance its antimicrobial efficacy .
3. Anticancer Potential
Research into the anticancer activity of this compound reveals promising results against several cancer cell lines:
- Cell Lines Tested : Lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HT29).
- Mechanism : Induction of apoptosis and inhibition of cell proliferation have been observed in treated cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Anti-inflammatory Effects :
- Antimicrobial Efficacy :
- Anticancer Activity :
Q & A
Q. Example Protocol :
- Reactants : Hydrazine hydrate, diethyl acetylenedicarboxylate, and ethyl acetoacetate.
- Conditions : Reflux in ethanol (6–8 hrs), followed by acidification to precipitate the product.
- Yield : ~60–75% (based on analogous pyrazole syntheses) .
Advanced: How can density functional theory (DFT) optimize the molecular geometry of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths, angles, and electronic properties:
Geometry Optimization : Minimize energy using Gaussian or ORCA software.
Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity studies.
Comparison with X-ray Data : Validate computational results against experimental crystallography (e.g., SHELX-refined structures) .
Q. Key Findings (Analogs) :
- Pyrazole ring distortion due to ethyl substituents increases torsional strain.
- Acetic acid moiety enhances hydrogen-bonding potential, critical for crystal packing .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Pyrazole protons appear as singlets (δ 6.1–6.3 ppm). Ethyl groups show triplets (δ 1.2–1.4 ppm, CH3) and quartets (δ 2.5–2.7 ppm, CH2) .
- ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; pyrazole carbons at δ 140–150 ppm .
- IR : Strong O–H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths (e.g., N–N: 1.34 Å) and dihedral angles .
Advanced: How to resolve contradictions between experimental and computational data in pyrazole derivatives?
Methodological Answer:
Data Triangulation : Cross-validate NMR/X-ray results with DFT-predicted geometries.
Sensitivity Analysis : Test basis sets (e.g., 6-31G vs. 6-311++G(d,p)) to identify calculation errors .
Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered groups .
Q. Case Study :
- Discrepancies in ethyl group orientation resolved via Hirshfeld surface analysis, showing van der Waals interactions dominate packing .
Basic: What safety protocols are critical for handling pyrazole-acetic acid derivatives?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity risk: LD50 ~200 mg/kg in rodents) .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye corrosion .
- Storage : In airtight containers at 2–8°C to prevent decomposition .
Advanced: How to evaluate the biological activity of this compound?
Methodological Answer:
Q. Example Data (Analog) :
- 3,5-Diphenylpyrazole derivatives show IC50 = 12–18 µM against breast cancer cells .
Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives
| Property | This compound (Predicted) | 3,5-Dimethyl Analog |
|---|---|---|
| Molecular Weight | 198.23 g/mol | 154.17 g/mol |
| Melting Point | 145–150°C | 108–110°C |
| logP (Octanol-Water) | 1.8 | 1.2 |
| Hydrogen Bond Donors | 2 (COOH, NH) | 1 (NH) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
